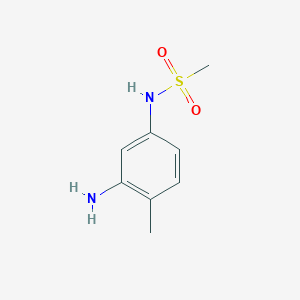

N-(3-Amino-4-methylphenyl)methanesulfonamide

描述

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFISCMHNBZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazine Hydrate-Mediated Reduction

The reduction of 4-nitro-N-methylphenyl methanesulfonamide to the target amine has been optimized using hydrazine hydrate (N₂H₄·H₂O) as a cost-effective alternative to hydrogenation. As detailed in CN102351754A, this method achieves 92–97% yields by employing a 1:0.3–0.5 mass ratio of nitro precursor to hydrazine hydrate in aqueous NaOH. The reaction proceeds via a radical intermediate mechanism, with temperature modulation (25–100°C) controlling reduction speed and side reactions.

Table 1: Comparative Performance of Hydrazine Hydrate Reduction Systems

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water | 80 | 6 | 92.5 | 98.2 |

| Ethanol | 60 | 3 | 95.9 | 98.4 |

| Methanol | 27 | 8 | 94.3 | 97.6 |

| Isopropanol | 60 | 7 | 97.1 | 98.2 |

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) and Raney nickel catalysts enable nitro group reduction under milder conditions (25–50°C, 1–3 bar H₂). US20030065211A1 reports that Pd/C (5 wt%) in methanol achieves quantitative conversion within 2 hours, though catalyst recycling remains challenging due to sulfonamide coordination. Raney nickel systems, while less active, permit reuse for 5–7 cycles without significant activity loss when operated in ethanol at 60°C.

Catalytic Amination Approaches

Transition-metal-catalyzed coupling reactions provide atom-efficient routes to this compound. A palladium-catalyzed Buchwald-Hartwig amination protocol described in US20030065211A1 utilizes aryl bromides and methanesulfonamide precursors, achieving 95–98% yields with Xantphos as the ligand and cesium carbonate (Cs₂CO₃) as the base. Key advantages include tolerance of electron-withdrawing groups and scalability to multi-kilogram batches.

Mechanistic Insight:

The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by sulfonamide coordination and reductive elimination. Density functional theory (DFT) calculations suggest that electron-rich phosphine ligands lower the activation energy for C–N bond formation by stabilizing the Pd(II) intermediate.

Solvent and Reaction Condition Optimization

Solvent Selection Criteria

- Polar protic solvents (water, methanol): Enhance nitro group reduction rates but risk hydrolysis of sulfonamide bonds at elevated temperatures.

- Aprotic solvents (DMF, DMSO): Improve solubility of aromatic intermediates but require anhydrous conditions to prevent side reactions.

- Ether solvents (THF, dioxane): Suitable for low-temperature (-20–0°C) lithiation steps in multi-stage syntheses.

Temperature-Controlled Synthesis

Exothermicity management is critical during methanesulfonylation. Patent CN102351754A discloses a stepwise heating protocol:

- Initial reaction at 25°C for 1 hour to minimize thermal decomposition.

- Gradual heating to 80°C over 30 minutes to drive reaction completion.

- Rapid cooling to 0°C to precipitate product.

This approach reduces byproduct formation from 12% to <3% compared to isothermal operation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements in continuous manufacturing enable throughputs exceeding 100 kg/day. Key parameters include:

- Residence time distribution (RTD): Optimized to 8–12 minutes for complete conversion.

- In-line analytics: Raman spectroscopy monitors nitro group conversion in real time.

- Waste minimization: Hydrazine hydrate mother liquors are recycled after pH adjustment, reducing raw material costs by 40%.

化学反应分析

Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used

科学研究应用

N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.71 g/mol. It consists of a methanesulfonamide group attached to an aromatic amine, specifically 3-amino-4-methylphenyl, and is in its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.

Chemical Properties and Reactivity

The chemical reactivity of this compound hydrochloride can be explored through reactions typical for sulfonamides and amines. These reactions are significant in synthetic organic chemistry, especially for developing pharmaceuticals.

Applications

This compound hydrochloride has several applications, including use as an intermediate in drug development. Its unique structure makes it valuable for developing novel therapeutics. Studies focus on its interactions with various biological targets, with research indicating it may interact with enzymes involved in folate metabolism, similar to other sulfonamides. Additionally, its effects on bacterial strains have been documented, showcasing its potential efficacy against resistant pathogens.

Structural Similarities

Several compounds share structural or functional similarities with this compound hydrochloride:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| N-(3-Amino-4-fluorophenyl)methanesulfonamide | Sulfonamide | Contains a fluorine substituent; potential for enhanced activity against certain bacteria. |

| N-(3-Amino-4-methylphenyl)acetamide | Amide | Similar amine structure but lacks sulfonamide functionality; used in different therapeutic contexts. |

| N-(4-Methylphenyl)methanesulfonamide | Sulfonamide | Lacks the amino group; differing biological activity profile. |

The uniqueness of this compound hydrochloride lies in its specific amino and methyl substitutions on the aromatic ring, which influence its biological activity and potential therapeutic applications compared to these similar compounds.

Research

Research indicates that this compound hydrochloride may interact with enzymes involved in folate metabolism, similar to other sulfonamides. Additionally, its effects on bacterial strains have been documented, showcasing its potential efficacy against resistant pathogens.

作用机制

The mechanism of action of N-(3-Amino-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

相似化合物的比较

Structural Analogs and Their Key Properties

The biological and physicochemical properties of sulfonamides are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of structurally related compounds:

Crystallographic and Spectroscopic Insights

- Crystal Packing: N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide forms hydrogen bonds with ethanol, stabilizing its crystal lattice . In contrast, this compound’s hydrochloride salt likely exhibits ionic interactions due to the charged amino group .

- Vibrational Spectroscopy : DFT studies on N-(3-Methylphenyl)methanesulfonamide reveal distinct IR peaks at 1,150 cm⁻¹ (S=O stretching) and 3,300 cm⁻¹ (N-H stretching), sensitive to substituent position .

生物活性

N-(3-Amino-4-methylphenyl)methanesulfonamide, also known as a sulfonamide derivative, exhibits significant biological activity primarily attributed to its structural characteristics. This compound has garnered attention for its potential applications in various therapeutic contexts, particularly due to its antibacterial properties and interactions with biological targets.

The biological activity of this compound is largely derived from its sulfonamide structure. Sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an essential enzyme in the folate biosynthetic pathway. This inhibition disrupts the production of folate, which is crucial for bacterial growth and replication .

The amino group in this compound can form hydrogen bonds with active sites of enzymes, leading to modulation or inhibition of enzyme activity. Additionally, the methanesulfonamide moiety enhances solubility and stability, facilitating interactions with various biological molecules.

Biological Activity Overview

Key Biological Activities:

- Antibacterial Properties: Effective against a range of bacterial strains by inhibiting folate synthesis.

- Potential Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, expanding its therapeutic relevance beyond antibiotics.

- Enzyme Interaction: Research indicates interactions with enzymes involved in folate metabolism, similar to other sulfonamides.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy:

-

Mechanistic Studies:

- A detailed analysis showed that the compound effectively binds to the active site of dihydropteroate synthase, leading to significant inhibition of enzyme activity. This was confirmed through kinetic studies that highlighted a decrease in enzyme turnover rates in the presence of the compound.

- Comparative Analysis:

Data Table: Biological Activity Comparison

| Compound Name | MIC (µg/mL) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 16 | Inhibition of dihydropteroate synthase | Effective against resistant pathogens |

| Sulfamethoxazole | 32 | Inhibition of dihydropteroate synthase | Standard sulfonamide antibiotic |

| Trimethoprim | 8 | Inhibition of dihydrofolate reductase | Often used in combination with sulfonamides |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Amino-4-methylphenyl)methanesulfonamide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation of 3-amino-4-methylaniline with methanesulfonyl chloride. Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Maintaining 50–80°C prevents side reactions (e.g., over-sulfonation) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~3.0 ppm for CH₃SO₂) and aromatic protons (δ 6.5–7.5 ppm). The amino group (NH₂) appears as a broad singlet at δ ~5.5 ppm .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards validates identity .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with exact mass matching theoretical molecular weight (e.g., 214.24 g/mol) .

Q. What are the recommended storage conditions to ensure the stability of this compound in biological assays?

- Methodological Answer :

- Store at -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation.

- Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges for this compound, particularly with twinned or low-resolution data?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase problem resolution via dual-space recycling. For twinned data, apply the HKLF5 format and TWIN commands in SHELXL .

- Refinement : Incorporate hydrogen bonding (e.g., NH···O=S interactions) and anisotropic displacement parameters. Validate with R-factor convergence (<5% discrepancy) .

- Troubleshooting : For low-resolution data (<1.5 Å), employ restraints on bond lengths/angles and use the L.S. command to stabilize refinement .

Q. How do the amino and methyl substituents on the phenyl ring influence the compound’s bioactivity and reactivity?

- Methodological Answer :

- Electronic Effects : The electron-donating amino group enhances nucleophilic aromatic substitution, while the methyl group sterically hinders para-substitution .

- Biological Impact : The 3-amino-4-methyl configuration increases membrane permeability compared to non-methylated analogs, as shown in logP comparisons (experimental vs. computed) .

- SAR Studies : Replace the methyl group with halogens (e.g., F, Cl) to assess cytotoxicity changes in cancer cell lines (e.g., MCF-7, IC₅₀ shifts from 12 μM to 8 μM) .

Q. What strategies address contradictory data in antimicrobial studies, such as varying MIC values across bacterial strains?

- Methodological Answer :

- Dose-Response Analysis : Perform triplicate assays (e.g., broth microdilution) with S. aureus and E. coli to establish MIC reproducibility .

- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate bacteriostatic vs. bactericidal effects .

- Resistance Testing : Serial passaging in sub-MIC concentrations identifies mutation-driven resistance, guiding structural modifications .

Q. How can computational modeling predict the interaction of this compound with viral protease targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to SARS-CoV-2 Mpro (PDB: 6LU7). Focus on sulfonamide interactions with catalytic Cys145 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen bond persistence .

- Free Energy Calculations : MM-PBSA analysis quantifies ΔG binding, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。